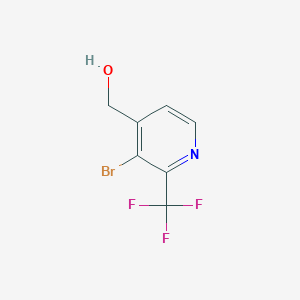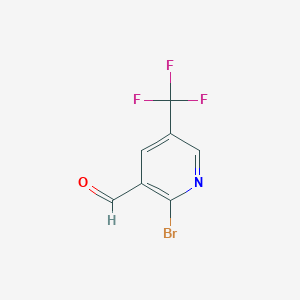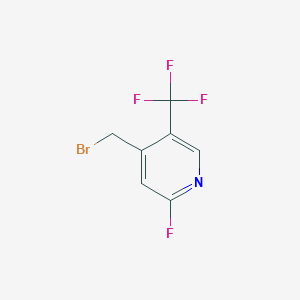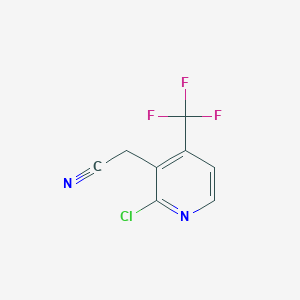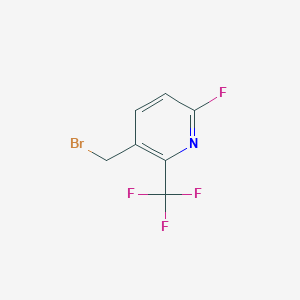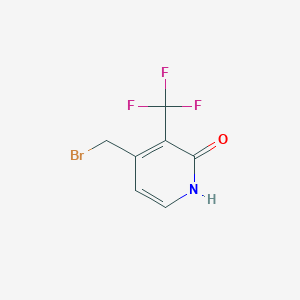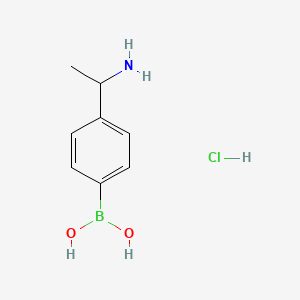
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
説明
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus . It is also used in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
Molecular Structure Analysis
The InChI code for “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H . This indicates that the compound has a molecular weight of 201.46 and its linear formula is C8H13BClNO2 . Physical And Chemical Properties Analysis
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . It should be stored in a refrigerated environment .科学的研究の応用
Synthesis and Crystal Structure Analysis
The study of boronic acid derivatives, such as amino-3-fluorophenyl boronic acid, highlights their importance in the synthesis of biologically active compounds and pharmaceutical agents. These derivatives are widely used in various synthetic chemistry applications, including Suzuki cross-coupling reactions, Petasis reaction, and asymmetric synthesis of amino acids, among others. The pendant amine facilitates attachment to polymers, making them useful for constructing glucose sensing materials that operate at physiological pH levels (Das et al., 2003).
Chemical Sensing and Biological Labeling
Boronic acids, including derivatives like {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids, serve as synthetic intermediates and building blocks in sensing, protein manipulation, therapeutics, biological labeling, and separation. Their multifunctionality, as demonstrated through structural studies, offers new opportunities for application in diverse fields (Zhang et al., 2017).
Optical Modulation and Nanotechnology
Phenyl boronic acids (PBA) are pivotal in the development of technologies for saccharide recognition due to their binding ligand properties to pendant diols. This has been exemplified in the construction of carbon nanotube-based systems for saccharide recognition, showcasing a direct link between molecular structure and optical properties. Such studies are crucial for advancing sensor technologies and understanding the modulation of optical properties in nanomaterials (Mu et al., 2012).
Catalysis and Synthetic Chemistry
The role of boronic acids in catalysis is exemplified by 2,4-bis(trifluoromethyl)phenylboronic acid's efficiency in dehydrative amidation between carboxylic acids and amines. Such catalysts highlight the versatility of boronic acids in synthetic chemistry, including peptide synthesis, and underscore their potential in developing new synthetic methodologies (Wang et al., 2018).
Viral Entry Inhibition
In the context of antiviral strategies, carbon nanodots functionalized with boronic acid or amine groups have demonstrated potential in interfering with the entry of herpes simplex virus type 1 (HSV-1). Such nanostructures highlight the therapeutic potential of boronic acid derivatives in modulating viral attachment and entry, presenting a novel avenue for antiviral drug development (Barras et al., 2016).
Safety And Hazards
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and storing in a dry place with the container tightly closed .
将来の方向性
The future directions of “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used in the development of modified carbon electrodes adsorbed with aminophenol, used for the detection of NADH and H2O2 .
特性
IUPAC Name |
[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



